Methylprednisolone sodium phosphate
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Overview
Description
Methylprednisolone sodium phosphate is a synthetic glucocorticoid, primarily prescribed for its anti-inflammatory and immunosuppressive effects. It is a water-soluble ester of methylprednisolone, which allows for rapid absorption and onset of action when administered intravenously or intramuscularly . This compound is widely used in the treatment of various inflammatory and autoimmune conditions, as well as in the management of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylprednisolone sodium phosphate is synthesized through the esterification of methylprednisolone with phosphoric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves the preparation of a buffer solution with sodium phosphate dibasic dodecahydrate and sodium phosphate monobasic monohydrate . Methylprednisolone is then added to this buffer solution, and the mixture is stirred and transferred to a volumetric flask. The solution is then freeze-dried to obtain the final product in the form of a lyophilized powder .
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone sodium phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methylprednisolone hemisuccinate.
Reduction: Reduction reactions can convert this compound back to its parent compound, methylprednisolone.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Methylprednisolone hemisuccinate.
Reduction: Methylprednisolone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methylprednisolone sodium phosphate has a wide range of scientific research applications:
Mechanism of Action
Methylprednisolone sodium phosphate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells . This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes . The compound also inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby reducing the production of inflammatory cytokines and mediators .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
Methylprednisolone sodium phosphate is unique in its rapid onset of action and high water solubility, making it particularly useful for acute conditions requiring immediate intervention . Compared to other glucocorticoids, it has a higher affinity for glucocorticoid receptors and a lower affinity for mineralocorticoid receptors, which reduces the risk of side effects related to sodium and water retention .
Properties
CAS No. |
5015-36-1 |
---|---|
Molecular Formula |
C22H29Na2O8P |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
disodium;[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H31O8P.2Na/c1-12-8-14-15-5-7-22(26,18(25)11-30-31(27,28)29)21(15,3)10-17(24)19(14)20(2)6-4-13(23)9-16(12)20;;/h4,6,9,12,14-15,17,19,24,26H,5,7-8,10-11H2,1-3H3,(H2,27,28,29);;/q;2*+1/p-2/t12-,14-,15-,17-,19+,20-,21-,22-;;/m0../s1 |
InChI Key |
FVKLXKOXTMCACB-VJWYNRERSA-L |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
5015-36-1 | |
Synonyms |
medrol stabisol methylprednisolone sodium phosphate |
Origin of Product |
United States |
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